molecular formula C7H6ClN3O B14401956 4-Carbamoylbenzene-1-diazonium chloride CAS No. 85518-79-2

4-Carbamoylbenzene-1-diazonium chloride

Cat. No.: B14401956
CAS No.: 85518-79-2
M. Wt: 183.59 g/mol
InChI Key: DQZJSTBVRANEME-UHFFFAOYSA-N
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Description

4-Carbamoylbenzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The diazonium group is highly reactive and can participate in various chemical reactions, making diazonium salts valuable intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-carbamoylbenzene-1-diazonium chloride typically involves the diazotization of 4-aminobenzamide. The process begins with the reaction of 4-aminobenzamide with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). This reaction forms the diazonium salt, this compound.

Industrial Production Methods: In an industrial setting, the production of diazonium salts like this compound follows similar principles but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the process.

Mechanism of Action

The mechanism of action of 4-carbamoylbenzene-1-diazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as nucleophilic substitution and coupling, to form new compounds. The diazonium group acts as a good leaving group, facilitating these reactions .

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific reaction and the reagents used. For example, in coupling reactions, the diazonium ion reacts with phenols or aromatic amines to form azo compounds through an electrophilic aromatic substitution mechanism .

Comparison with Similar Compounds

Uniqueness: 4-Carbamoylbenzene-1-diazonium chloride is unique due to the presence of the carbamoyl group, which can influence its reactivity and the types of reactions it undergoes. This functional group can also impact the solubility and stability of the compound, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

85518-79-2

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

4-carbamoylbenzenediazonium;chloride

InChI

InChI=1S/C7H5N3O.ClH/c8-7(11)5-1-3-6(10-9)4-2-5;/h1-4H,(H-,8,11);1H

InChI Key

DQZJSTBVRANEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)[N+]#N.[Cl-]

Origin of Product

United States

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